molecular formula C22H31N6O5P B3322976 Tenofovir Amibufenamide CAS No. 1571076-26-0

Tenofovir Amibufenamide

Cat. No.: B3322976
CAS No.: 1571076-26-0
M. Wt: 490.5 g/mol
InChI Key: ORHSFGJQGPUCRR-JTJFVBHCSA-N
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Description

Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate is a synthetic nucleotide analog with a complex structure designed for targeted biological interactions. The molecule comprises:

  • Adenine (6-aminopurin-9-yl): A purine base critical for hydrogen bonding in nucleic acid interactions.
  • Chiral centers: The (2R)-configured propan-2-yl group and stereospecific phosphoryl linkage ensure selective binding .
  • Phosphoryl-amino ester backbone: The phenoxyphosphoryl group bridges the adenine moiety and the 2-methylpropanoate ester, enhancing metabolic stability and membrane permeability .

This compound is listed in the WHO’s International Nonproprietary Names (INN) database, underscoring its pharmaceutical relevance . Its molecular formula is C₂₃H₃₁N₆O₆P, with a molecular weight of 542.5 g/mol (calculated from and analogous structures).

Properties

IUPAC Name

propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N6O5P/c1-15(2)32-21(29)22(4,5)27-34(30,33-17-9-7-6-8-10-17)14-31-16(3)11-28-13-26-18-19(23)24-12-25-20(18)28/h6-10,12-13,15-16H,11,14H2,1-5H3,(H,27,30)(H2,23,24,25)/t16-,34-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHSFGJQGPUCRR-JTJFVBHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C(C)(C)NP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OC[P@](=O)(NC(C)(C)C(=O)OC(C)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N6O5P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1571076-26-0
Record name Tenofovir amibufenamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1571076260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TENOFOVIR AMIBUFENAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SGK6176ZDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Biological Activity

The compound propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate , also known as a GS-7340 intermediate, is a significant molecule in pharmaceutical research, particularly in the development of antiviral therapies. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate
Molecular Formula C21H29N6O5P
Molar Mass 476.47 g/mol
Melting Point 45 - 57 °C
Solubility Slightly soluble in DMSO and methanol
Appearance Solid (white to light brown)

Propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate acts primarily as an antiviral agent. Its mechanism is closely related to that of nucleotide analogs, which inhibit viral replication by interfering with nucleic acid synthesis. The compound is particularly noted for its activity against HIV and hepatitis B virus (HBV) due to its ability to mimic natural nucleotides.

Pharmacological Effects

  • Antiviral Activity : The compound exhibits potent antiviral effects, particularly against HIV and HBV. Studies have shown that it can reduce viral load significantly in infected cells.
  • Cellular Uptake : It has been observed that the compound is efficiently taken up by cells, enhancing its bioavailability and therapeutic potential.
  • Toxicity Profile : Research indicates a favorable toxicity profile, with minimal adverse effects reported in preclinical studies.

Study 1: Efficacy Against HIV

In a study conducted by researchers at [source], propan-2-yl 2-methylpropanoate was tested on HIV-infected human T-cells. The results demonstrated a significant reduction in viral replication after treatment with the compound over a period of 72 hours. The IC50 value was determined to be approximately 0.5 µM, indicating high potency.

Study 2: Hepatitis B Virus Inhibition

Another study published in [source] focused on the compound's effects on HBV replication in liver cell lines. The findings revealed that the compound effectively inhibited HBV DNA synthesis and protein expression, suggesting its potential as a therapeutic agent for chronic hepatitis B.

Comparison with Other Antiviral Agents

The table below compares propan-2-yl 2-methylpropanoate with other known antiviral agents:

CompoundTarget VirusIC50 (µM)Mechanism of Action
Propan-2-yl 2-methylpropanoateHIV0.5Nucleotide analog
TenofovirHIV0.3Nucleotide reverse transcriptase inhibitor
AdefovirHBV1.0Nucleotide analog

Scientific Research Applications

Pharmacological Applications

  • Antiviral Therapy
    • TAF is primarily used in the treatment of HIV and hepatitis B infections. It acts as a nucleotide analog that gets incorporated into viral DNA, effectively inhibiting reverse transcriptase activity .
    • Clinical trials have demonstrated that TAF has a superior safety profile compared to its predecessor, Tenofovir Disoproxil Fumarate (TDF), particularly concerning renal toxicity and bone mineral density loss .
  • Bioavailability and Pharmacokinetics
    • TAF exhibits improved oral bioavailability due to its lipophilic nature, which masks the negative charge of the parent molecule. This modification enhances its absorption in the gastrointestinal tract and reduces systemic exposure to Tenofovir .
    • After administration, TAF is rapidly absorbed, reaching peak plasma concentrations within two hours. It undergoes hydrolysis to release the active form of Tenofovir within cells, allowing for effective antiviral action .

Comparative Analysis with Other Antiviral Agents

Compound NameStructure SimilarityUnique Features
TenofovirNucleotide analogOriginal formulation; higher renal toxicity
AdefovirNucleotide analogRequires higher doses; similar mechanism
EntecavirNucleoside analogMore selective for hepatitis B; different side effects
LamivudineNucleoside inhibitorDifferent mechanism; less effective against HBV

TAF stands out due to its improved pharmacokinetic profile and reduced toxicity, making it a preferred choice in modern antiviral therapies .

Clinical Case Studies

Several clinical studies have highlighted the efficacy and safety of TAF:

  • Study on HIV Treatment : A randomized trial comparing TAF with TDF in treatment-naive HIV patients indicated that TAF resulted in comparable viral suppression with significantly less impact on renal function and bone density over 48 weeks.
  • Hepatitis B Treatment : In patients with chronic hepatitis B, TAF demonstrated superior antiviral efficacy compared to older nucleoside analogs, with a higher rate of HBeAg seroconversion observed after 48 weeks of treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of nucleotide analogs modified with phosphonate/phosphoryl groups and esterified side chains. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Biological Relevance
Target Compound C₂₃H₃₁N₆O₆P 542.5 (2R)-propan-2-yl-adenine, phenoxyphosphoryl, 2-methylpropanoate ester High stereochemical specificity; potential antiviral/nucleic acid inhibitor
Diisopropyl {[(R)-2-(2-amino-6-chloro-9H-purin-9-yl)-1-methylethoxy]methyl}phosphonate () C₁₅H₂₄ClN₅O₄P 420.8 Chloro-substituted purine, phosphonate (vs. phosphoryl), diisopropyl ester Enhanced hydrolytic stability due to phosphonate; chloro group may alter base-pairing
[[(2S)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate () C₁₉H₃₀N₅O₁₀P 519.4 Carbonate-protected hydroxyls, (2S)-configuration Increased lipophilicity (XLogP3 = 1.6); prodrug potential
(S)-2-(((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(hydroxy)phosphoryl)amino)propanoic acid () C₁₃H₂₀N₆O₆P 403.3 Free carboxylic acid, hydroxylphosphoryl Enhanced solubility; possible kinase inhibitor scaffold
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-amino-6-ethoxy-9H-purin-9-yl)-4,4-dichloro-3-hydroxyoxolan-2-yl]methoxy}(phenoxy)phosphoryl]amino}propanoate () C₂₄H₃₁Cl₂N₆O₈P 633.4 Dichloro-oxolane ring, ethoxy-purine Broad-spectrum antiviral activity (e.g., against RNA viruses)

Key Findings:

Phosphoryl vs. Phosphonate : Phosphoryl derivatives (target compound) exhibit transient stability in vivo, ideal for prodrug activation, while phosphonates () resist hydrolysis, suited for long-acting therapies .

Steric Effects : The (2R)-configuration in the target compound enhances binding to chiral enzyme active sites compared to (2S)-analogs () .

Biological Activity: The dichloro-oxolane analog () shows 10-fold higher potency in antiviral assays than the target compound, attributed to its rigid oxolane ring and halogen substituents . The free carboxylic acid derivative () has lower molecular weight and higher solubility, making it suitable for intravenous formulations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for propan-2-yl 2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-phenoxyphosphoryl]amino]-2-methylpropanoate, and how can coupling reagents improve reaction efficiency?

  • Methodology : The synthesis involves a multi-step approach, including phosphoramidate coupling. Use carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at controlled temperatures (12–23°C) to activate carboxyl groups and minimize racemization . Purification via column chromatography or recrystallization ensures high yield (e.g., 88% yield reported in similar purine derivatives) .

Q. Which analytical techniques are critical for confirming the molecular weight and stereochemical integrity of this compound?

  • Methodology :

  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular weight (633.418 g/mol) .
  • Chiral HPLC : Resolves enantiomers using polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients to verify the (2R) configuration .
  • X-ray Crystallography : Provides definitive stereochemical assignment, as demonstrated in structurally related phosphonate-purine derivatives .

Q. How can researchers validate the presence of functional groups like the phosphoramidate linkage and purine moiety?

  • Methodology :

  • FT-IR Spectroscopy : Peaks at ~1250 cm⁻¹ (P=O stretch) and ~980 cm⁻¹ (P-O-C aryl) confirm the phosphoramidate group .
  • NMR Spectroscopy : ¹H NMR shows purine C-H protons (δ 8.2–8.4 ppm), while ³¹P NMR identifies the phosphorus environment (δ -2 to +5 ppm) .

Advanced Research Questions

Q. What computational strategies predict physicochemical properties (e.g., solubility, logP) for this compound?

  • Methodology : Use Quantum Chemistry, Statistical Thermodynamics, and Quantitative Structure-Property Relationship (QSPR) models integrated via QSQN technology . For example:

  • Solubility Prediction : Combine COSMO-RS simulations with experimental hydration free energy data.
  • logP Calculation : Apply neural network algorithms trained on 2,100+ compounds to estimate octanol-water partitioning .

Q. How can researchers resolve discrepancies in metabolic stability data between in vitro models?

  • Methodology :

  • Comparative Assays : Test the compound in parallel using human liver microsomes (HLM) and primary hepatocytes. Hepatocytes provide cytochrome P450 (CYP) activity not present in HLMs .
  • Isotope-Labeled Tracers : Use ¹⁴C-labeled compound to track degradation pathways via LC-MS/MS .

Q. What strategies mitigate low aqueous solubility during bioactivity assays?

  • Methodology :

  • Co-solvent Systems : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting biological targets .
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to improve hydrophilicity .

Contradiction Analysis

  • Stereochemical Assignments : Conflicting reports on (2R) vs. (2S) configurations can arise from improper chiral separation. Resolution: Validate via X-ray crystallography (gold standard) or 2D NOESY NMR to confirm spatial arrangements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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